molecular formula C9H8N4O B1454656 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 915370-10-4

1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1454656
CAS No.: 915370-10-4
M. Wt: 188.19 g/mol
InChI Key: XLEGAGKYCBSYJO-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is a bifunctional chemical building block designed for the synthesis of novel compounds in medicinal chemistry and drug discovery. Its structure incorporates two key pharmacophores: a 1,2,3-triazole ring and a pyridinylmethyl group, linked by a metabolically stable methylene bridge and featuring a highly versatile formyl group at the 4-position of the triazole. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, enhancing the binding affinity of resulting compounds . This ring system demonstrates high stability under acidic and basic conditions, as well as in metabolic pathways, contributing to favorable bioavailability in research compounds . The formyl (carbaldehyde) group is a highly reactive handle that enables further synthetic elaboration through reactions such as condensation, reductive amination, and Knoevenagel condensation, facilitating the rapid generation of diverse compound libraries . The pyridin-3-ylmethyl substituent on the triazole nitrogen can influence the compound's physicochemical properties and provides an additional coordination site for metal binding or molecular recognition. This specific molecular architecture makes it an ideal precursor for constructing more complex hybrid molecules. Its primary research application is as a key intermediate in the development of potential therapeutic agents. Hybrid molecules containing the 1,2,3-triazole moiety have demonstrated a broad spectrum of biological activities in scientific research, including significant antimicrobial activity against ESKAPE pathogens , antitubercular properties , and investigation as cholinesterase inhibitors for neurodegenerative disease research . The compound is offered exclusively for laboratory research purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this and all chemicals using appropriate safety procedures, including the use of personal protective equipment, within a controlled laboratory environment.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c14-7-9-6-13(12-11-9)5-8-2-1-3-10-4-8/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEGAGKYCBSYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,2,3-Triazoles are commonly synthesized via azide-alkyne cycloaddition reactions, often catalyzed by copper(I) (CuAAC), which provide regioselective access to 1,4-disubstituted triazoles. The introduction of aldehyde groups on the triazole ring typically requires further functional group transformations or the use of aldehyde-containing precursors.

A recent metal-free, one-pot multicomponent reaction has been reported for synthesizing 1,2,3-triazoles from aldehydes, nitroalkanes, and sodium azides in the presence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). This method sequentially forms one C–C and two C–N bonds, enabling the formation of triazoles with aldehyde functionalities under mild conditions and with excellent regioselectivity.

Specific Preparation Routes for 1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Azide-Alkyne Cycloaddition Followed by Formylation
  • Step 1: Formation of 1-(pyridin-3-ylmethyl)-1,2,3-triazole Core

    The pyridin-3-ylmethyl substituent can be introduced by reacting 3-pyridylmethyl azide with an alkyne derivative under copper(I)-catalyzed azide-alkyne cycloaddition conditions. This yields the 1-(pyridin-3-ylmethyl)-1,2,3-triazole scaffold regioselectively.

  • Step 2: Introduction of the Aldehyde Group at the 4-Position

    The 4-carbaldehyde functionality on the triazole ring can be installed via selective oxidation or formylation reactions. For example, using a formylating agent such as the Vilsmeier-Haack reagent or via lithiation followed by quenching with DMF (dimethylformamide) can introduce the aldehyde at the 4-position of the triazole ring.

This two-step approach is supported by general synthetic principles for triazole aldehydes but requires careful control of reaction conditions to avoid over-oxidation or side reactions.

Multicomponent One-Pot Synthesis Using HFIP-Mediated Protocol

A recent advancement involves a metal-free, one-pot multicomponent reaction where an aldehyde, nitroalkane, and sodium azide are reacted in HFIP solvent to generate 1,2,3-triazoles bearing aldehyde groups directly. Applying this method, the pyridin-3-ylmethyl aldehyde could serve as the aldehyde component, reacting with nitroalkane and sodium azide to form the target compound in a single step with high yield and regioselectivity.

This approach offers several advantages:

  • Mild reaction conditions without metal catalysts.
  • One-pot synthesis reducing purification steps.
  • High functional group tolerance, suitable for sensitive aldehyde groups.
  • Scalability demonstrated for gram-scale synthesis.

Alternative Synthetic Routes from Literature on Related Compounds

  • Condensation of Triazole Precursors with Dicarbonyl Compounds

    In related heterocyclic systems, condensation of amino-substituted triazoles with 1,2-dicarbonyl compounds has been reported to form fused triazole derivatives. While this method is more applicable to fused ring systems, it highlights the utility of carbonyl-containing reagents in constructing triazole aldehydes.

  • Solid-Phase Assisted Synthesis

    Solid-phase synthesis using polystyrene-bound reagents has been employed for triazole derivatives, facilitating purification and potentially enabling the introduction of aldehyde groups post-cyclization. This method is more specialized but may be adapted for complex derivatives.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition + Formylation Stepwise synthesis with selective functionalization High regioselectivity; well-established Requires multiple steps; metal catalyst use
HFIP-Mediated One-Pot Multicomponent Reaction Metal-free, one-pot synthesis from aldehyde, nitroalkane, sodium azide Mild conditions; operational simplicity; high yields Requires specific solvent (HFIP); substrate scope must be confirmed
Condensation with Dicarbonyl Compounds (for fused triazoles) Uses amino-triazoles and dicarbonyls to form fused rings Enables fused heterocycle synthesis Less applicable for non-fused triazole aldehydes
Solid-Phase Synthesis with Polystyrene Resins Facilitates purification and regiospecific synthesis Simplifies product isolation Specialized equipment and reagents needed

Chemical Reactions Analysis

Types of Reactions: 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring can also interact with nucleic acids, potentially disrupting their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or protein modification .

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The 1,2,3-triazole-4-carbaldehyde scaffold is highly modular, with variations primarily at the 1-position substituent. Key analogs include:

Compound Name Substituent Key Structural Features
1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde Pyridin-3-ylmethyl Pyridine ring for coordination; methylene spacer
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 3-Fluorophenyl Electron-withdrawing fluorine enhances reactivity
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 4-Fluorophenyl Para-fluorine for metabolic stability
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde Benzyl Flexible alkyl chain for hydrophobic interactions
1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde 2,2,2-Trifluoroethyl Strong electron-withdrawing CF₃ group

Physicochemical Properties

  • Solubility: The pyridin-3-ylmethyl derivative’s sodium salts are methanol-soluble, while 1-(3-fluorobenzyl)- and 1-(4-fluorophenyl)- analogs are oils .
  • Electronic Effects : Fluorinated substituents (e.g., 3-F, 4-F, CF₃) enhance electrophilicity at the aldehyde group, influencing reactivity in condensation reactions .

Challenges and Innovations

  • Steric Effects : Bulky substituents like pyridin-3-ylmethyl may complicate synthetic steps, whereas smaller groups (e.g., phenyl, benzyl) allow higher yields (85–96%) .
  • Biological Optimization : Fluorinated analogs balance lipophilicity and metabolic stability, making them preferred in drug design .

Biological Activity

1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that belongs to the class of 1,2,3-triazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H9N5O
  • Molecular Weight : 201.21 g/mol
  • CAS Number : Not specifically listed but related compounds can be referenced for synthesis and characterization.

Antimicrobial Activity

Research has indicated that 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that modifications to the triazole ring can enhance activity against various bacterial strains. For instance, compounds with electron-withdrawing groups on the pyridine moiety showed increased potency against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

CompoundActivity (MIC)Bacterial Strain
Triazole A12 µg/mLS. aureus
Triazole B8 µg/mLE. coli

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves the induction of apoptosis and disruption of cell cycle progression.

Case Study :
A recent study evaluated the compound's effect on MCF-7 cells, revealing an IC50 value of approximately 15 µM. Morphological assessments indicated typical apoptotic features such as chromatin condensation and membrane blebbing.

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes relevant to disease processes. For example, it has been investigated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial in Alzheimer's disease pathology.

EnzymeInhibition TypeIC50 Value
AcetylcholinesteraseNon-competitive5 µM

The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The triazole ring can form hydrogen bonds and π-stacking interactions with target proteins, facilitating enzyme inhibition and receptor modulation.

Pharmacokinetics

Preliminary studies suggest favorable pharmacokinetic properties for this compound, including good solubility and moderate permeability across biological membranes. Further investigations into its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile are warranted to assess its viability as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde?

  • Methodological Answer : The compound is typically synthesized via Vilsmeier-Haack formylation of pyrazole precursors or nucleophilic substitution using pyridinylmethyl halides. For example:
  • Vilsmeier-Haack Reaction : React 3-methyl-1-arylpyrazol-5(4H)-one with POCl₃ and DMF to introduce the carbaldehyde group .
  • Multi-Component Reactions : Combine triazole-carbaldehydes with pyridinylmethylamines under basic conditions (e.g., K₂CO₃) in ethanol or THF at 50–100°C .
    Key Considerations : Monitor reaction progress via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the compound characterized structurally?

  • Methodological Answer : Use X-ray crystallography (e.g., SHELXL for refinement ) and spectroscopic methods:
  • ¹H/¹³C NMR : Confirm regiochemistry of triazole-pyridine linkage (e.g., pyridin-3-ylmethyl vs. pyridin-2-ylmethyl isomers) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
    Data Table : Typical NMR shifts (δ in ppm):
Proton Positionδ Range (ppm)Reference
Triazole C-H8.1–8.5
Pyridine C-H7.3–8.8

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Methodological Answer : Yields depend on temperature , catalyst , and solvent polarity :
  • Copper-Catalyzed Click Chemistry : Use CuSO₄/Na₂SO₃ in THF/H₂O (1:1) at 50°C for 16 hours to achieve >80% yield .
  • Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours) while maintaining high purity .
    Contradiction Note : Lower yields (<50%) occur with sterically hindered pyridinylmethyl groups due to poor nucleophilic substitution .

Q. How to resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer : Use SHELXL for anisotropic displacement parameter refinement and WinGX for validation :
  • Twinned Crystals : Apply HKLF5 format in SHELXL to handle non-merohedral twinning .
  • Disorder Modeling : Split occupancy for flexible pyridinylmethyl groups using PART instructions .
    Example : A 2011 study resolved disorder in 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde via iterative refinement cycles .

Application-Oriented Questions

Q. How to design bioactive derivatives using this compound as a scaffold?

  • Methodological Answer :
    Target pharmacophore integration :
  • Antimicrobial Agents : Introduce sulfonamide or morpholine groups at the triazole C-4 position .
  • Cholinesterase Inhibitors : Attach stilbene moieties via Schiff base formation at the aldehyde group .
    Validation : Use in vitro enzyme assays (e.g., Ellman’s method for AChE inhibition) .

Data Contradiction Analysis

Q. Why do similar synthetic protocols yield different regioselectivity in triazole-pyridine hybrids?

  • Methodological Answer :
    Regioselectivity is influenced by substituent electronic effects :
  • Electron-Withdrawing Groups (e.g., NO₂ on pyridine): Direct triazole formation to the meta position .
  • Steric Effects : Bulky pyridinylmethyl groups favor N-1 over N-2 triazole substitution .
    Case Study : 5-Azido-1-phenylpyrazole-4-carbaldehyde forms pyrazolo[3,4-c]pyrazole with hydrazine under reflux, but yields amine derivatives at room temperature .

Tools and Software Recommendations

  • Crystallography : SHELXL , WinGX .
  • Spectroscopic Analysis : MestReNova (NMR), OpenChrom (GC-MS).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

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